JDQ443 - 2653994-08-0

JDQ443

Catalog Number: EVT-8350213
CAS Number: 2653994-08-0
Molecular Formula: C29H28ClN7O
Molecular Weight: 526.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Opnurasib is an inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon administration, opnurasib selectively targets the KRAS G12C mutant and inhibits KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.
Overview

JDQ443 is a novel covalent inhibitor specifically targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This compound exhibits a unique binding mode that allows for selective and potent antitumor activity against KRAS G12C mutated cell lines and patient-derived xenograft models. The discovery of JDQ443 involved extensive optimization of initial weak hits, leading to a compound that not only binds irreversibly to the mutant KRAS protein but also shows synergistic effects when combined with other targeted therapies, such as inhibitors of SHP2, MEK, or CDK4/6 .

Source and Classification

JDQ443 was developed through a systematic structure-activity relationship (SAR) exploration aimed at enhancing specificity and reducing promiscuous reactivity. It belongs to a class of small molecule inhibitors designed to target the mutated form of the KRAS protein, specifically KRAS G12C. The compound has progressed into clinical development, demonstrating promising results in early-phase trials for patients with KRAS G12C mutations .

Synthesis Analysis

The synthesis of JDQ443 involves several key steps:

  1. Initial Hit Optimization: Starting from a weak hit, researchers optimized the chemical structure to enhance specificity towards KRAS G12C.
  2. Structural Modifications: The aniline linker was replaced with a spirocyclic azetidine moiety to improve selectivity and reduce off-target effects.
  3. Final Compound Formation: The final structure was confirmed through crystallography, which revealed its stable atropisomeric form due to steric hindrance from two methyl substituents on the indazole-pyrazole bond .

Technical Details

  • The synthesis process involves multiple reaction steps including coupling reactions and possibly cyclization processes typical in drug development.
  • Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of JDQ443 during synthesis.
Molecular Structure Analysis

JDQ443 is characterized by its unique molecular structure that allows for selective binding to the KRAS G12C mutant. Key features include:

  • Molecular Formula: Detailed molecular formula information is typically provided in research articles.
  • Binding Mode: The compound binds covalently to the cysteine residue at position 12 of the KRAS protein, which is critical for its mechanism of action.
  • Crystallographic Data: X-ray crystallography has provided insights into the three-dimensional arrangement of atoms within JDQ443 when bound to its target, confirming its design hypothesis .
Chemical Reactions Analysis

JDQ443 undergoes specific chemical reactions primarily involving its interaction with cysteine residues in proteins:

  • Covalent Bond Formation: The primary reaction is the formation of a covalent bond between JDQ443 and the cysteine residue of KRAS G12C, leading to irreversible inhibition.
  • Selectivity: The compound shows low reversible binding affinity to wild-type RAS proteins, underscoring its specificity for the mutant form .

Technical Details

  • High-performance liquid chromatography (HPLC) and mass spectrometry are used to analyze reaction products and confirm covalent modifications.
Mechanism of Action

The mechanism by which JDQ443 exerts its antitumor effects involves:

  1. Target Engagement: Upon administration, JDQ443 selectively binds to the KRAS G12C mutant.
  2. Inhibition of Signaling Pathways: This binding inhibits downstream signaling pathways that promote tumor growth and survival, particularly affecting effector recruitment and phosphorylation levels in cancer cells.
  3. Synergistic Effects: When used in combination with other inhibitors (e.g., SHP2 inhibitors), JDQ443 enhances therapeutic efficacy by targeting multiple pathways involved in cancer progression .

Data

  • In vitro studies have demonstrated dose-dependent reductions in phosphorylated extracellular signal-regulated kinase (pERK) levels upon treatment with JDQ443.
Physical and Chemical Properties Analysis

JDQ443 exhibits several notable physical and chemical properties:

  • Solubility: Typically assessed in various solvents; solubility data is crucial for formulation development.
  • Stability: Stability studies under different conditions (e.g., temperature, pH) are essential for understanding shelf life and storage requirements.
  • Melting Point and Boiling Point: These properties help define the compound's physical characteristics.

Relevant Data

  • Detailed physical data can be found in chemical databases or specific publications related to JDQ443.
Applications

JDQ443 is primarily researched for its application in cancer therapy:

  • Targeted Therapy: It serves as a targeted therapy for patients with tumors harboring the KRAS G12C mutation.
  • Combination Therapy: Ongoing studies are evaluating its effectiveness in combination with other therapeutic agents, potentially leading to improved outcomes in resistant cancer types .

Properties

CAS Number

2653994-08-0

Product Name

JDQ443

IUPAC Name

1-[6-[4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methylindazol-5-yl)pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one

Molecular Formula

C29H28ClN7O

Molecular Weight

526.0 g/mol

InChI

InChI=1S/C29H28ClN7O/c1-5-24(38)36-14-29(15-36)10-20(11-29)37-17(3)25(26-21-13-31-33-22(21)8-16(2)27(26)30)28(34-37)18-6-7-23-19(9-18)12-32-35(23)4/h5-9,12-13,20H,1,10-11,14-15H2,2-4H3,(H,31,33)

InChI Key

AZUYLZMQTIKGSC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=NN2)C(=C1Cl)C3=C(N(N=C3C4=CC5=C(C=C4)N(N=C5)C)C6CC7(C6)CN(C7)C(=O)C=C)C

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1Cl)C3=C(N(N=C3C4=CC5=C(C=C4)N(N=C5)C)C6CC7(C6)CN(C7)C(=O)C=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.